2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Overview
Description
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one is a compound with the molecular formula C15H12N2OS . It is also known by other names such as 3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one . The compound has a molecular weight of 268.3 g/mol .
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one, often involves the reaction between anthranilic acid and phenyl thiourea . Another technique involves connecting the pyrazolyl moiety at the 2 position of the quinazolinone nucleus .Molecular Structure Analysis
The InChI string of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one isInChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
. The Canonical SMILES is CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 268.06703418 g/mol .Scientific Research Applications
Antimicrobial Activity
- Alagarsamy et al. (2004) synthesized derivatives of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and found significant antibacterial and antifungal activities against a range of pathogenic bacteria and fungi (Alagarsamy et al., 2004).
- El-Azab (2007) reported the synthesis of substituted 2-mercaptoquinazolinone analogs, showing broad-spectrum antimicrobial activity, suggesting their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).
Anticancer Activity
- Khalil et al. (2003) synthesized new 2-substituted mercapto-3H-quinazoline analogs, identifying compounds with significant anticancer properties (Khalil et al., 2003).
- Hamid et al. (2001) explored the antitumor activity of 4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions, identifying several compounds as active anticancer agents (Hamid et al., 2001).
Enzyme Inhibition
- A series of 2-mercapto-quinazolin-4-one analogues were evaluated for dihydrofolate reductase (DHFR) inhibition, showing potential as antibacterial, antiparasitic, and anticancer agents (El-Subbagh & Sabry, 2021).
- Quinazolinone derivatives were identified as potent and specific monoamine oxidase (MAO-B) inhibitors, suggesting their use in treating neurodegenerative disorders (Qhobosheane et al., 2018).
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORDPWMJKSUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351691 | |
Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one | |
CAS RN |
37641-50-2 | |
Record name | 3-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37641-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 142472 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037641502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37641-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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